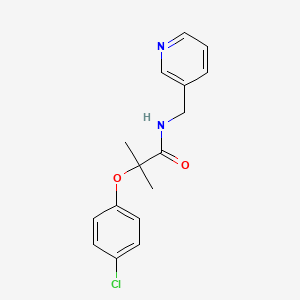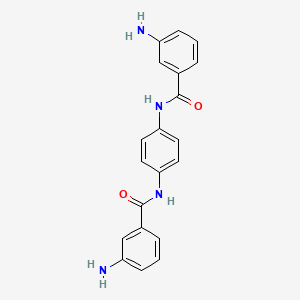![molecular formula C16H17N3O4S B5793725 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as MG-132, is a proteasome inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Omura et al. and has since been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide acts by binding to the catalytic subunit of the proteasome, preventing the degradation of ubiquitinated proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce cell death through various mechanisms, including the activation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is its specificity for the proteasome, which allows for the selective inhibition of proteasome activity. This makes it a valuable tool for studying the role of the proteasome in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in scientific research. One area of interest is the development of more specific and less toxic proteasome inhibitors that can be used in clinical settings. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the proteasome in various biological processes, and this compound will continue to be a valuable tool for studying this complex system.
Métodos De Síntesis
The synthesis of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide involves several steps, starting with the protection of the carboxyl group of glycine with a tert-butyloxycarbonyl (Boc) group. The protected glycine is then coupled with 4-aminobenzoic acid to form the dipeptide Boc-Gly-Phe-OH. The Boc group is then removed, and the resulting dipeptide is coupled with 4-methylbenzenesulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been widely used in scientific research as a tool for studying the role of the proteasome in various biological processes. It has been shown to inhibit the proteasome activity in both in vitro and in vivo systems, leading to the accumulation of ubiquitinated proteins and the induction of cell death.
Propiedades
IUPAC Name |
4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11-2-8-14(9-3-11)24(22,23)18-10-15(20)19-13-6-4-12(5-7-13)16(17)21/h2-9,18H,10H2,1H3,(H2,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNUDOEUCRLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)

![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)

![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)

![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)
![ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)

